6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one
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Overview
Description
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one typically involves the following steps:
Aza-Wittig Reaction: This reaction involves the formation of an iminophosphorane intermediate, which reacts with an aromatic isocyanate to form the quinazoline core.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinazoline core.
Reduction: This reaction can modify the quinazoline core to produce different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Lapatinib: A quinazoline derivative used in cancer therapy.
Uniqueness
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
628326-34-1 |
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Molecular Formula |
C16H11F3N2O |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c17-11-3-1-10(2-4-11)5-6-21-9-20-15-8-14(19)13(18)7-12(15)16(21)22/h1-4,7-9H,5-6H2 |
InChI Key |
XHZZBWMHQXBYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=CC(=C(C=C3C2=O)F)F)F |
Origin of Product |
United States |
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